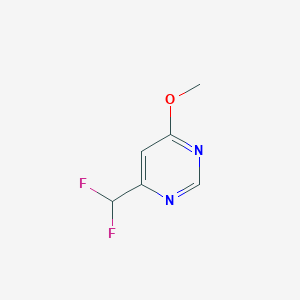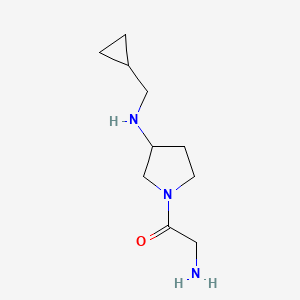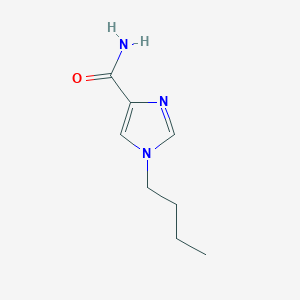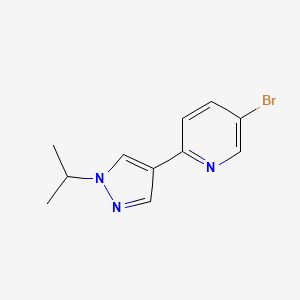
2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a piperidin-3-yloxy moiety, and an acetamide functional group, which collectively contribute to its distinctive chemical behavior and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide typically involves the following steps:
Formation of the Piperidin-3-yloxy Intermediate: The initial step involves the preparation of the piperidin-3-yloxy intermediate. This can be achieved by reacting piperidine with an appropriate alkylating agent under basic conditions.
Coupling with 3-Fluorophenyl Acetate: The piperidin-3-yloxy intermediate is then coupled with 3-fluorophenyl acetate in the presence of a suitable catalyst, such as a palladium-based catalyst, to form the desired product.
Amidation: The final step involves the amidation of the coupled product to introduce the acetamide functional group. This can be achieved using an amine source, such as ammonia or an amine derivative, under appropriate reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to enhance yield and efficiency. Additionally, continuous flow reactors and automated systems may be employed to streamline the synthesis process and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with biological targets and pathways.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.
2-(3-Bromophenyl)-2-(piperidin-3-yloxy)acetamide: Similar structure with a bromine atom instead of a fluorine atom.
2-(3-Methylphenyl)-2-(piperidin-3-yloxy)acetamide: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H17FN2O2 |
|---|---|
Poids moléculaire |
252.28 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-2-piperidin-3-yloxyacetamide |
InChI |
InChI=1S/C13H17FN2O2/c14-10-4-1-3-9(7-10)12(13(15)17)18-11-5-2-6-16-8-11/h1,3-4,7,11-12,16H,2,5-6,8H2,(H2,15,17) |
Clé InChI |
MLAQZLDTZUHNKE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)OC(C2=CC(=CC=C2)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylicacid](/img/structure/B11795145.png)


![4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine](/img/structure/B11795159.png)
![2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795169.png)
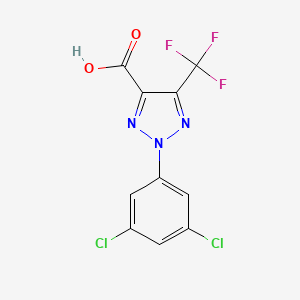
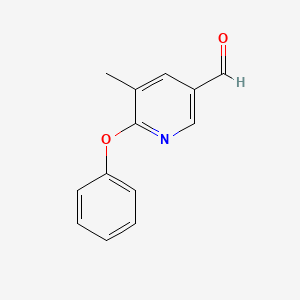

![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11795203.png)

